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molecular formula C7H14O2 B075166 2,2-Dimethylpentanoic acid CAS No. 1185-39-3

2,2-Dimethylpentanoic acid

Cat. No. B075166
M. Wt: 130.18 g/mol
InChI Key: ZRYCZAWRXHAAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05319133

Procedure details

2,2-dimethyl valeric acid (49.0 g, 377 mmol) was added dropwise over 1 hour with stirring to freshly distilled thionyl chloride (102 g, 860 mmol) that was cooled in a water bath. After stirring for an additional 1/2 hour in a warm water bath, excess thionyl chloride was removed by distillation and the crude acid was then fractionally distilled to give 49.7 g of product that assayed >95% by gas chromatography, bp 45°/10.5 mm (lit. bp 45°/10 mm).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH2:6][CH2:7][CH3:8])[C:3](O)=[O:4].S(Cl)([Cl:12])=O>>[CH3:1][C:2]([CH3:9])([CH2:6][CH2:7][CH3:8])[C:3]([Cl:12])=[O:4]

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
CC(C(=O)O)(CCC)C
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional 1/2 hour in a warm water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a water bath
CUSTOM
Type
CUSTOM
Details
excess thionyl chloride was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the crude acid was then fractionally distilled

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC(C(=O)Cl)(CCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 49.7 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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